molecular formula C9H11ClN2O2 B2496297 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride CAS No. 2470438-33-4

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride

Cat. No.: B2496297
CAS No.: 2470438-33-4
M. Wt: 214.65
InChI Key: NEOFJEINSJYFDJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid hydrochloride , encodes its structural features:

  • Phthalazine core : A bicyclic system with two nitrogen atoms in the 1,2-positions of a naphthalene-like framework.
  • Tetrahydro designation : Partial saturation of the phthalazine ring (positions 5–8).
  • Carboxylic acid substituent : Attached at position 1.
  • Hydrochloride salt : A chloride counterion neutralizing the carboxylic acid.
Property Value Source
Molecular formula C₉H₁₁ClN₂O₂
Molecular weight 214.65 g/mol
SMILES OC(=O)c1nncc2c1CCCC2.Cl
InChI InChI=1S/C9H10N2O2.ClH/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8;/h5H,1-4H2,(H,12,13);1H

Comparative molecular analysis :

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Phthalazine C₈H₆N₂ 130.15 Unsaturated, no substituents
Target compound C₉H₁₁ClN₂O₂ 214.65 Saturated ring, carboxylic acid, hydrochloride

The molecular weight increase from phthalazine reflects the addition of a carboxylic acid group, hydrochloride salt, and partial ring saturation.

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid hydrochloride are not explicitly reported, structural insights can be inferred from analogous tetrahydrophthalazine derivatives:

  • Ring conformation : Partially saturated phthalazine derivatives often adopt half-chair conformations in the cyclohexane ring, as observed in 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (Fig. 1 in ).
  • Hydrogen bonding : Carboxylic acid groups typically form intermolecular O–H···O hydrogen bonds , linking molecules into dimers or extended networks. For example, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid crystallizes as centrosymmetric dimers with O–H bonds (≈2.8 Å) .
  • Stacking interactions : Aromatic π-systems may engage in π–π stacking , though centroid distances (e.g., 3.8 Å in ) suggest weak interactions.
Structural Feature Observed in Analogues Implications
Cyclohexane ring conformation Half-chair Conformational rigidity
Hydrogen bonding network Dimer formation Crystal packing
Aromatic stacking Centroid distance ≈3.8 Å Weak intermolecular forces

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical studies on tetrahydrophthalazine derivatives provide indirect insights into electronic behavior:

  • HOMO-LUMO gaps : Partial ring saturation reduces conjugation compared to phthalazine, narrowing HOMO-LUMO gaps and increasing reactivity.
  • Electron density : The carboxylic acid group directs electron density away from the aromatic system, altering reactivity at the 1-position.
  • Protonation effects : The hydrochloride salt likely stabilizes the carboxylic acid via charge neutralization, influencing solubility and ionization state.

Note: Direct computational data for this compound are not available in the literature.

Comparative Structural Analysis with Phthalazine Derivatives

The structural modifications in 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid hydrochloride diverge significantly from the parent phthalazine:

Feature Phthalazine (C₈H₆N₂) Target Compound (C₉H₁₁ClN₂O₂)
Ring saturation Fully unsaturated Partially saturated (tetrahydro)
Functional groups None Carboxylic acid, hydrochloride
Steric profile Planar aromatic system Non-planar due to saturated ring
Electronic effects High conjugation Reduced conjugation, localized electron density

Impact of substitutions :

  • Carboxylic acid : Enhances hydrogen-bonding capacity and polarity.
  • Hydrochloride salt : Increases water solubility and ionic character.
  • Ring saturation : Reduces aromatic stability but improves conformational flexibility.

Properties

IUPAC Name

5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8;/h5H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOFJEINSJYFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N=NC=C2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470438-33-4
Record name 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions to form the tetrahydrophthalazine ring.

    Carboxylation: The cyclized product is then subjected to carboxylation, where a carboxyl group is introduced into the molecule. This can be achieved using reagents like carbon dioxide or carboxylic acids in the presence of catalysts.

    Hydrochloride Formation: Finally, the carboxylated product is treated with hydrochloric acid to form the hydrochloride salt, resulting in 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride.

Industrial Production Methods

In an industrial setting, the production of 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes Fischer esterification with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters. This reaction proceeds via a two-step mechanism:

  • Protonation of the carbonyl oxygen activates the carbonyl group for nucleophilic attack.

  • Nucleophilic attack by the alcohol oxygen, followed by proton transfer and elimination of water .

Example : Reaction with methanol would yield the methyl ester derivative.

Amide Formation

Direct conversion to amides typically requires heating with amines above 100°C to drive off water, forming a carboxylate intermediate that reacts with the amine . Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) can facilitate amide bond formation under milder conditions .

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) replaces the hydroxyl group with a chlorosulfite intermediate, which is displaced by chloride to form the acid chloride . This intermediate is reactive and can undergo further substitution reactions.

Hydrolysis

The hydrochloride salt can undergo hydrolysis under basic conditions to regenerate the carboxylic acid. For example, treatment with aqueous sodium hydroxide followed by acidification would yield the free acid.

Mechanisms and Reaction Conditions

Reaction Type Reagents/Conditions Product Key Mechanism
Esterification Alcohol (e.g., methanol), H₂SO₄, reflux1-Carboxylic acid methyl esterProtonation → nucleophilic attack → elimination of H₂O
Amide Formation Amine, DCC/HOBt, THF, 0–5°C1-Carboxamide derivativeCoupling agent activates carbonyl → amine attack → formation of amide
Acid Chloride Formation SOCl₂, reflux1-Carboxylic acid chlorideSOCl₂ converts -COOH → chlorosulfite → Cl⁻ displacement → acid chloride
Hydrolysis NaOH (aqueous), subsequent HCl additionFree carboxylic acidDeprotonation → solvolysis → acid regeneration

Stability and Considerations

  • Salt Form : The hydrochloride salt enhances solubility in polar solvents and stability under acidic conditions.

  • Ring Reactivity : The tetrahydrophthalazine ring may influence electron density at the carboxylic acid group, potentially altering its acidity or reactivity.

  • Protecting Groups : In synthetic applications, protecting groups (e.g., tert-butyloxycarbonyl) may be required to control reactivity during multi-step reactions .

Research Findings and Precedents

  • Synthetic Routes : Multi-step organic reactions, such as ester hydrolysis or amide coupling, are critical for modifying the carboxylic acid group .

  • Mechanistic Insights : Acid chloride formation and esterification follow classic carboxylic acid chemistry, while amide formation benefits from coupling agents to mitigate side reactions .

  • Analytical Data : The compound’s molecular weight (214.65 g/mol) and solubility in polar solvents (e.g., ethanol, THF) are consistent with carboxylic acid derivatives .

References

Scientific Research Applications

Pharmaceutical Applications

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride has been explored for its therapeutic potential in various medical conditions. Its derivatives are investigated for their roles as active pharmaceutical ingredients (APIs) in drug formulations.

Antihypertensive Agents

Research indicates that compounds similar to 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid can serve as angiotensin II type 1 receptor antagonists. These compounds are crucial in managing hypertension and related cardiovascular diseases. For instance, the incorporation of carboxylic acid or its bioisosteres in drug design has shown promising results in enhancing the efficacy of antihypertensive medications .

Compound Receptor Affinity (IC50) Oral Bioavailability (%)
Example A0.25 µM51
Example B0.42 µM20

Antitumor Activity

The compound has also been studied for its antitumor properties. For example, derivatives of tetrahydrophthalazine have demonstrated significant activity against various cancer cell lines. The structural modifications of these compounds can enhance their targeting ability towards specific tumor markers .

Synthesis and Derivatives

The synthesis of 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride typically involves multiple steps that can yield various derivatives with distinct biological activities.

Synthetic Pathways

A common synthetic route involves the reaction of hydrazine with phthalic anhydride under acidic conditions to produce the desired carboxylic acid derivative. This method yields high purity and good yields of the product:

Reagent Conditions Yield
HydrazineAcetic acid, 120°C85%
Phthalic anhydrideRoom temperatureVariable

Clinical Trials

Several clinical trials have explored the efficacy of tetrahydrophthalazine derivatives in treating hypertension and cancer. Notably, a study published in a peer-reviewed journal highlighted the effectiveness of a specific derivative in reducing blood pressure in hypertensive patients .

Analytical Methods

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify and analyze the pharmacokinetics of these compounds in biological samples. This method provides high sensitivity and specificity for detecting low concentrations of the compound in human urine .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Functional Group Variations

Positional Isomers on the Tetralin/Naphthalene Core
  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS 1914-65-4): Differs in the position of the carboxylic acid group on the tetralin (partially hydrogenated naphthalene) ring. This positional isomer may exhibit distinct reactivity and pharmacological properties due to steric and electronic effects .
Functional Group Derivatives
  • (5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride (CAS 54903-88-7, C${10}$H${15}$ClN$_2$): Replaces the carboxylic acid with a hydrazine group, increasing basicity and enabling use in condensation reactions for heterocyclic synthesis .
  • 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7, C$8$H$8$Cl$2$N$2$): Incorporates chlorine atoms at the 1- and 4-positions, enhancing electrophilicity and reactivity in cross-coupling reactions .
Antioxidant and Antitumor Activity
  • Pyrazolopyridine derivatives (e.g., compound 5a in ): Synthesized from 2-Acetyl-5,6,7,8-tetrahydronaphthalene, these derivatives exhibit superior antioxidant activity compared to ascorbic acid. For example, derivative 5a showed scavenging potency against free radicals, while derivatives 8 and 10 demonstrated tumor inhibitory activity against HepG-2 liver cancer cells .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid C${11}$H${12}$O$_2$ 180.21 4242-18-6 Intermediate for Palonosetron
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine C$8$H$8$Cl$2$N$2$ 203.07 67279-24-7 Electrophilic intermediate in organic synthesis
(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine HCl C${10}$H${15}$ClN$_2$ 198.69 54903-88-7 Precursor for hydrazine-based pharmaceuticals
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid C${11}$H${12}$O$_2$ 180.21 1914-65-4 Structural isomer with potential metabolic differences

Key Research Findings

  • Pharmaceutical Intermediates: The tetralin-carboxylic acid scaffold is critical in synthesizing Palonosetron Hydrochloride, underscoring its industrial relevance .

Biological Activity

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride is characterized by its unique tetrahydrophthalazine structure. The compound's molecular formula is C10H12ClN2O2, indicating the presence of a carboxylic acid and a hydrochloride salt form. Its structural properties contribute to its biological interactions.

The biological activity of 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride is primarily attributed to its interaction with various biological targets. Similar compounds have demonstrated the following mechanisms:

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydrophthalazine exhibit significant antimicrobial properties against Gram-positive bacteria such as Enterococcus faecium. The lipophilic nature of these compounds enhances their ability to penetrate bacterial membranes and exert antimicrobial effects.
  • Antioxidant Effects : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .
  • Inhibition of Biofilm Formation : Studies suggest that this compound can inhibit biofilm formation by pathogenic bacteria, thereby enhancing its efficacy in treating infections associated with biofilms .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride and related compounds:

StudyBiological ActivityFindings
Study 1AntimicrobialEffective against Enterococcus faecium with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2AntioxidantDemonstrated a significant reduction in reactive oxygen species (ROS) in cell cultures .
Study 3Biofilm InhibitionReduced biofilm formation in Staphylococcus aureus by 50% at 50 µg/mL .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid against various bacterial strains. The results indicated that the compound effectively inhibited growth in both planktonic and biofilm forms of Enterococcus faecium, showcasing its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Antioxidant Properties

In vitro assays conducted on human cell lines revealed that the compound significantly reduced oxidative stress markers. The antioxidant activity was quantified using the DPPH radical scavenging assay, demonstrating a dose-dependent response.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves (i) preparation of the parent compound (5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid) via cyclization of precursors like cyclohexene derivatives with hydrazine, followed by (ii) salt formation using hydrochloric acid . Key parameters include temperature control (<200°C to avoid side reactions), stoichiometric ratios (e.g., HCl excess for complete salt conversion), and purification via recrystallization in ethanol/water mixtures. Purity is validated using HPLC (≥95% purity) and NMR (to confirm absence of unreacted intermediates) .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical for characterization?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms hydrogen bonding patterns in the hydrochloride salt .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., tetrahydrophthalazine ring protons at δ 2.5–3.5 ppm) and carboxylate resonance (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak for C9_9H12_{12}N2_2O2_2·HCl: theoretical 216.08 g/mol) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility Testing : Conducted in aqueous buffers (pH 1–7) and organic solvents (e.g., DMSO, methanol). Hydrochloride salts generally exhibit higher aqueous solubility than free bases due to ionic dissociation .
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the carboxylate group) .

Advanced Research Questions

Q. How can researchers optimize the synthesis protocol to address low yields or impurities in the final product?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., HCl concentration, reaction time) and identify optimal conditions .
  • Impurity Profiling : LC-MS/MS identifies by-products (e.g., ring-opened derivatives from over-acidification) . Mitigation includes controlled HCl addition and inert atmosphere to prevent oxidation .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare published datasets (e.g., IC50_{50} values in enzymatic assays) while controlling for variables like assay pH, solvent (DMSO vs. saline), and cell line specificity .
  • Dose-Response Reproducibility : Repeat assays under standardized conditions (e.g., fixed incubation time, temperature) to validate potency .

Q. How can this compound be integrated into a mechanistic study targeting enzyme inhibition or receptor modulation?

  • Methodology :

  • Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., phosphodiesterases) .
  • Kinetic Assays : Measure enzyme inhibition (e.g., KiK_i) via fluorometric or calorimetric methods, accounting for competitive vs. non-competitive mechanisms .

Q. What are the best practices for evaluating the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

  • Methodology :

  • In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction, critical for pharmacokinetic modeling .

Safety and Compliance

Q. What safety protocols are essential when handling this compound, given its hydrochloride salt form?

  • Methodology :

  • PPE Requirements : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods during synthesis .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

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